molecular formula C7H11ClN2O B2632133 [2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride CAS No. 1803586-27-7

[2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride

Cat. No.: B2632133
CAS No.: 1803586-27-7
M. Wt: 174.63
InChI Key: HSEXXACRJNBVOO-UHFFFAOYSA-N
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Description

[2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride is a chemical compound with the molecular formula C7H11ClN2O It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole derivatives with cyclopropylmethanol under acidic conditions to form the desired product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

[2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagent used.

Scientific Research Applications

[2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, known for its role in various biological processes.

    Histidine: An amino acid containing an imidazole ring, essential for protein structure and function.

    Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.

Uniqueness

[2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[2-(1H-imidazol-5-yl)cyclopropyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c10-3-5-1-6(5)7-2-8-4-9-7;/h2,4-6,10H,1,3H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEXXACRJNBVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CN=CN2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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